ML228 - 1357171-62-0

ML228

Catalog Number: EVT-253249
CAS Number: 1357171-62-0
Molecular Formula: C27H21N5
Molecular Weight: 415.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML228 is a small molecule identified as an activator of the HIF pathway. [ [] ] It functions as a molecular probe in biological research to investigate the role of HIF in various cellular processes and disease models. [ [] ] ML228 is not a drug and does not have dosage information or side effects associated with it.

Overview

ML228 is a chemical compound recognized for its role as an activator of the hypoxia-inducible factor pathway. This compound has garnered attention in pharmacological research due to its ability to enhance the transcriptional activity of hypoxia-inducible factors, which are critical in cellular responses to low oxygen levels. ML228 is classified under the category of 1,2,4-triazines, specifically featuring a triazine ring that is substituted at various positions by different functional groups .

Source and Classification

ML228 was initially identified through high-throughput screening aimed at discovering compounds that activate the hypoxia-inducible factor pathway. Its structure includes a biphenyl moiety and a pyridine ring, which contribute to its biological activity. The compound's classification as a triazine derivative places it among other heterocyclic compounds known for diverse biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of ML228 involves several steps typical for the creation of triazine derivatives. The process begins with the formation of the triazine core, followed by selective substitutions at specific positions on the ring. For instance, the introduction of the biphenyl and pyridine substituents is achieved through nucleophilic aromatic substitution reactions. Detailed synthetic pathways often include:

  1. Formation of the 1,2,4-triazine scaffold.
  2. Introduction of the pyridin-2-yl group at position 3.
  3. Substitution at positions 5 and 6 with biphenyl derivatives.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

ML228 has a complex molecular structure characterized by its unique arrangement of atoms:

  • Chemical Formula: C21_{21}H19_{19}N3_{3}
  • Molecular Weight: 329.39 g/mol
  • Structural Features:
    • A triazine ring system.
    • Substituents including a biphenyl group and a pyridine group.

The three-dimensional conformation of ML228 is crucial for its interaction with biological targets, particularly in activating hypoxia-inducible factors .

Chemical Reactions Analysis

Reactions and Technical Details

Mechanism of Action

Process and Data

The mechanism by which ML228 activates hypoxia-inducible factors involves several key steps:

  1. Binding: ML228 binds to specific domains within the hypoxia-inducible factor complex.
  2. Stabilization: This binding stabilizes the alpha subunit of hypoxia-inducible factors under normoxic conditions, preventing its degradation.
  3. Transcription Activation: The stabilized complex translocates to the nucleus where it activates transcription of target genes such as vascular endothelial growth factor.

Data from various assays indicate that ML228 exhibits potent activation capabilities with effective concentrations in low micromolar ranges, demonstrating significant biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining suitable applications in laboratory settings and potential therapeutic uses .

Applications

Scientific Uses

ML228 is primarily used in research related to:

  • Cancer Biology: Investigating tumor responses to hypoxia and potential therapeutic interventions.
  • Cardiovascular Research: Studying mechanisms related to ischemia and angiogenesis.
  • Metabolic Disorders: Exploring pathways involved in metabolic adaptations under low oxygen conditions.

The compound serves as a valuable tool for elucidating the roles of hypoxia-inducible factors in various physiological and pathological processes .

Discovery & Development of ML228 as a Novel HIF Pathway Activator

High-Throughput Screening Strategies for HIF Activator Identification

The discovery of ML228 originated from a phenotypic high-throughput screening (HTS) campaign targeting activators of the hypoxia-inducible factor (HIF) pathway, a critical mediator of cellular responses to hypoxia and ischemia. The NIH Molecular Libraries Small Molecule Repository (MLSMR), containing over 300,000 compounds, was screened using a stably transfected human U2OS osteosarcoma cell line engineered with a hypoxia response element (HRE)-driven luciferase reporter [1] [2]. This cell-based assay measured HIF transcriptional activity by quantifying luminescence upon compound exposure. Desferrioxamine (DFO), an iron chelator with a known EC₅₀ of 17.8 μM in this assay, served as the positive control [1] [3]. Compounds were initially evaluated at 7.5 μM, with hits defined as those exhibiting ≥10% of DFO’s activity. This primary screen yielded ~1,200 actives from the MLSMR library [1] [5].

Secondary screening tiers refined the hit list:

  • Dose-response profiling in the HRE-luciferase assay
  • High-content imaging of HIF-1α nuclear translocation in U2OS cells expressing HIF-1α-GFP
  • Exclusion of proteasome inhibitors using a commercial proteasome inhibition assay [1] [3].

This multiparametric approach prioritized scaffolds with novel mechanisms, such as the triazine-based hits (compounds 8 and 9), which lacked the carboxylic acid groups typical of prolyl hydroxylase (PHD) inhibitors like 2-oxoglutarate mimetics [1] [2].

Table 1: High-Throughput Screening Workflow for HIF Activators

StageAssayKey MetricsHit Criteria
Primary ScreenHRE-luciferase in U2OS cells7.5 μM compound concentration≥10% activity of DFO control
Secondary ScreenDose-response (HRE-luciferase)EC₅₀ determinationFull curves for 1,200 compounds
Counter-ScreenProteasome inhibitionLuminescence-based chymotrypsin activityExclude proteasome inhibitors
Phenotypic ConfirmationHIF-1α nuclear translocation (GFP imaging)EC₅₀ for subcellular localizationCorrelation with HRE activity

Medicinal Chemistry Optimization of Triazine-Based Scaffolds

Initial hit-to-lead efforts focused on structure-activity relationship (SAR) exploration of the triazine core. Resynthesis of triazine hits 8 (EC₅₀ = 10.8 μM) and 9 (EC₅₀ = 16.1 μM) confirmed their HIF-activating potency [1] [5]. A library of 24 analogs was synthesized to probe the amine substituent’s role (Table 2). Key findings included:

  • Aliphatic amines: Increasing chain length (e.g., compound 18, EC₅₀ = 4.74 μM) enhanced potency over the cyclopropyl analog 17 (EC₅₀ = 12.7 μM) [1].
  • Aromatic amines: Benzylamine derivative 27 (EC₅₀ = 10.8 μM) showed comparable activity to 8, but meta- or para-methyl substitution (e.g., compound 30) boosted potency 3-fold [1] [5].
  • Heterocyclic amines: Morpholine and imidazole variants (e.g., compound 11, EC₅₀ = 23.9 μM) reduced activity [1].

The optimal substituent, identified through iterative SAR, was 4-(biphenyl)methylamine, yielding ML228 (CID 46742353). This modification improved lipophilicity and membrane permeability while maintaining a calculated molecular weight (415.49 g/mol) and cLogP within drug-like space [5] [7] [10]. Synthesis employed a convergent route:

  • Condensation of 2-cyanopyridine with hydrazine to form imidohydrazide 14
  • Cyclization with ethyl phenylglyoxalate to triazinone 15
  • Chlorination using POCl₃
  • Nucleophilic aromatic substitution with biphenylmethylamine [1] [5]

Table 2: SAR of Triazine Amine Modifications

CompoundR GroupHRE-Luciferase EC₅₀ (μM)Nuclear Translocation EC₅₀ (μM)
8Cyclopropylmethyl10.84.62
17Cyclopropyl12.74.27
18Butyl4.742.46
19Hexyl2.911.83
27Benzyl10.83.85
304-Methylbenzyl3.521.22
ML2284-(Biphenyl)methyl0.53–1.690.28–1.40

Phenotypic Screening Approaches in U2OS Osteosarcoma Cell Models

U2OS osteosarcoma cells served as the primary in vitro platform for evaluating HIF activation due to their robust HIF pathway responsiveness and genetic tractability [1] [6]. ML228’s efficacy was validated using three orthogonal phenotypic assays:

  • HRE-Luciferase Reporter Assay: ML228 exhibited an EC₅₀ of 0.53–1.69 μM, representing a 10- to 30-fold improvement over initial triazine hits [3] [10].
  • HIF-1α Nuclear Translocation (GFP Imaging): High-content imaging confirmed dose-dependent HIF-1α accumulation in nuclei (EC₅₀ = 0.28–1.40 μM), confirming upstream stabilization [1] [3].
  • VEGF Transcriptional Induction: RT-PCR quantified mRNA of vascular endothelial growth factor (VEGF), a key HIF target gene. ML228 induced VEGF with an EC₅₀ of 0.29–1.63 μM, demonstrating functional pathway engagement [1] [3] [5].

Mechanistic studies revealed iron chelation as ML228’s primary mode of action:

  • Activity was attenuated by Fe²⁺ supplementation (EC₅₀ shifted from 1.12 μM to 15.6 μM at 50 μM Fe²⁺) [3] [10].
  • Unlike classical PHD inhibitors (e.g., 2-OG mimetics), ML228 lacks acidic functional groups, potentially enhancing blood-brain barrier penetration for neurological applications [1] [2].

Table 3: Phenotypic Characterization of ML228 in U2OS Cells

Assay EndpointEC₅₀ (μM)Biological Significance
HRE-Luciferase Activity0.53–1.69Transcriptional activation of HIF pathway
HIF-1α Nuclear Translocation0.28–1.40Stabilization and nuclear import of HIF-1α
VEGF mRNA Induction (RT-PCR)0.29–1.63Functional upregulation of pro-angiogenic target

Exclusion of Proteasome Inhibition as a Mechanism of Action

A critical exclusion criterion during screening was the absence of proteasome inhibition, as nonspecific blockade of proteasomal degradation could artifactually stabilize HIF-1α [1] [3]. All triazine analogs, including ML228, were counter-screened using a commercial Proteasome-Glo™ assay measuring chymotrypsin-like protease activity:

  • ML228 showed no inhibition of proteasome activity at concentrations up to 30 μM, whereas the positive control bortezomib (a clinical proteasome inhibitor) exhibited near-complete suppression [3] [4].
  • This selectivity differentiated ML228 from pan-proteasome inhibitors like MG-132, which stabilize HIF-1α through impaired degradation but cause cytotoxicity via nonspecific protein accumulation [3].

Iron chelation was further distinguished from proteasome inhibition by demonstrating reversibility with Fe²⁺ supplementation. This mechanistic deconvirmation confirmed that ML228’s HIF activation stems from targeted PHD inhibition via iron depletion rather than broad disruption of protein turnover [1] [3] [10].

Table 4: Selectivity Profiling of ML228

AssayTargetML228 ActivityControl Activity
Proteasome-Glo™ ChymotrypsinProteasomeInactive (≤30 μM)Bortezomib: IC₅₀ = 20 nM
Fe²⁺ Rescue (HRE assay)Iron-dependent PHDsEC₅₀ shift: 1.12 → 15.6 μMDFO: Similar Fe²⁺ reversal

Properties

CAS Number

1357171-62-0

Product Name

ML228

IUPAC Name

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine

Molecular Formula

C27H21N5

Molecular Weight

415.5

InChI

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32)

InChI Key

QNRODODTMXCRKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5

Synonyms

N-([1,1'-biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.